CGP 6809 is synthesized from nitrosourea precursors and contains a sugar moiety, which enhances its solubility in water. Its classification as a nitrosourea places it in a category of compounds known for their alkylating properties, which are crucial in the treatment of various malignancies. The compound's CAS number is 84069-38-5, facilitating its identification in chemical databases.
The synthesis of CGP 6809 involves several key steps that typically include the reaction of a sugar derivative with a nitrosourea precursor. The detailed synthesis process can be summarized as follows:
In one study, CGP 6809 was synthesized via the reaction of a specific sugar derivative with a nitrosourea reagent in an aqueous medium, optimizing conditions to achieve high yields and purity .
The molecular structure of CGP 6809 can be described as follows:
The presence of the sugar component is significant, as it aids in cellular uptake and enhances the compound's therapeutic efficacy against tumor cells .
CGP 6809 participates in several key chemical reactions, primarily characterized by its ability to form covalent bonds with DNA:
The mechanism of action of CGP 6809 primarily involves:
Studies have demonstrated that CGP 6809 exhibits potent antitumor activity in various preclinical models, highlighting its potential as an effective chemotherapeutic agent .
CGP 6809 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications .
CGP 6809 has been explored for various scientific applications:
CGP 6809 (chemical name: 6-deoxy-3,5 di-O-methyl 6-(3-methyl-3-nitrosoureido)-α-D-glucofuranoside) represents a structurally unique nitrosourea compound characterized by a modified glucose moiety. The molecule features a methylnitrosourea residue attached at the C6 position of its hexose ring, distinguishing it from streptozotocin which positions the nitrosourea group at the C2 position of its glucose moiety. This positional variation significantly impacts molecular conformation and biological interactions. The sugar component of CGP 6809 contains methylation at the 3- and 5-hydroxyl groups, creating a sterically shielded configuration that enhances metabolic stability compared to streptozotocin's unmethylated structure. These modifications collectively contribute to CGP 6809's enhanced water solubility – a critical pharmacological advantage that facilitates administration without specialized solvents required by many lipophilic nitrosoureas [1] [2].
Table 1: Structural Comparison of CGP 6809 and Streptozotocin
Structural Feature | CGP 6809 | Streptozotocin |
---|---|---|
Nitrosourea Position | C6 of glucose | C2 of glucose |
Sugar Modifications | 3-O-methyl, 5-O-methyl | No methylation |
Glucose Configuration | 6-deoxy-glucofuranoside | Glucopyranoside |
Water Solubility | High | Moderate |
The alkylating potential of CGP 6809 is primarily mediated through its chloroethyl diazonium intermediate, which forms DNA crosslinks comparable to streptozotocin. This activity stems from the electron-withdrawing properties of its nitrosourea group coupled with the sugar's electron-donating effects, creating optimal conditions for alkylation. In contrast, CGP 6809 exhibits a carbamoylating activity profile that markedly differs from streptozotocin, instead resembling CCNU (lomustine). This distinctive profile arises from its 3-methyl-3-nitrosourea configuration and the steric accessibility of its isocyanate derivative. The compound's carbamoylation targets lysine residues on DNA repair proteins, specifically inhibiting key enzymes involved in nucleotide excision repair. This dual mechanism enables simultaneous DNA damage induction and repair pathway disruption – a pharmacological advantage observed in nitrosoureas with balanced alkylating/carbamoylating ratios [1] [4].
CGP 6809 demonstrates a distinct antitumor spectrum compared to classical nitrosoureas like BCNU (carmustine) and CCNU. While murine leukemias typically responsive to BCNU/CCNU show limited sensitivity to CGP 6809, the compound exhibits superior activity against specific solid tumors including Harding-Passay melanoma, B16 melanoma, and Yoshida hepatoma substrains resistant to conventional nitrosoureas. Notably, CGP 6809 achieves near-complete growth inhibition in human melanoma WM 47 xenografts via both oral and parenteral administration routes, an efficacy profile unmatched by BCNU or CCNU in this model. The compound's unique activity extends to metastasis suppression in Lewis lung carcinoma, where combination regimens with cyclophosphamide or 5-fluorouracil demonstrate synergistic inhibition of pulmonary metastases. However, CGP 6809 shares limitations with other nitrosoureas against mammary carcinomas (Ca 755, 2661/61) and Guerin-T8 epithelioma, indicating tumor-type specificity in its pharmacological action [1].
Table 2: Antitumor Activity Profile Comparison
Tumor Model | CGP 6809 Response | BCNU/CCNU Response |
---|---|---|
Yoshida Hepatoma (AH 7974) | Highly Active | Resistant |
Harding-Passay Melanoma | Marked Activity | Moderate Activity |
Lewis Lung Metastases | >90% Suppression | 40-60% Suppression |
Ehrlich Ascitic Tumor | Complete Responses | Partial Responses |
L1210 Leukemia | Limited Activity | High Activity |
The molecular basis for CGP 6809's differential activity involves its sugar-mediated transport mechanisms. Unlike BCNU/CCNU which rely on passive diffusion, CGP 6809 potentially exploits glucose transporter-mediated uptake in tumors with elevated glycolytic metabolism. This targeted delivery explains its enhanced efficacy in melanoma and hepatoma models known for overexpression of hexose transporters. Additionally, the compound's reduced myelosuppressive potential compared to BCNU correlates with its preferential accumulation in tumor tissue versus bone marrow – a pharmacokinetic advantage attributable to its hydrophilic properties [1].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9